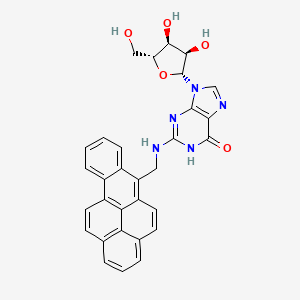

Guanosine, N-(benzo(a)pyren-6-ylmethyl)-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH)-Induced Genotoxicity

Polycyclic aromatic hydrocarbons are a large class of organic compounds containing two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. Human exposure to PAHs is common and occurs through various sources, including tobacco smoke, vehicle exhaust, grilled foods, and industrial emissions.

The genotoxicity of many PAHs is not a direct property of the parent compound but rather a consequence of their metabolic activation within the body. This process, primarily mediated by cytochrome P450 enzymes, transforms the relatively inert PAH molecules into highly reactive electrophilic metabolites. These reactive intermediates can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can distort the DNA double helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these errors can become permanent mutations in the genetic code. The accumulation of mutations in key genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the uncontrolled cell growth that characterizes cancer.

N-(benzo(a)pyren-6-ylmethyl)guanosine is a prime example of a DNA adduct formed from a specific PAH, 6-methylbenzo[a]pyrene (B1207296). While benzo[a]pyrene (B130552) is the most extensively studied PAH, its methylated derivatives, such as 6-methylbenzo[a]pyrene, are also of significant toxicological concern. The metabolic activation of 6-methylbenzo[a]pyrene leads to the formation of a reactive intermediate that specifically targets the N2 position of guanine (B1146940), one of the four DNA bases, resulting in the formation of N-(benzo(a)pyren-6-ylmethyl)guanosine. nih.gov

Significance of N-(benzo(a)pyren-6-ylmethyl)guanosine as a DNA Adduct in Molecular Toxicology

The study of N-(benzo(a)pyren-6-ylmethyl)guanosine holds considerable significance in the field of molecular toxicology for several key reasons.

Firstly, its presence in biological samples serves as a specific biomarker of exposure to 6-methylbenzo[a]pyrene. The detection and quantification of this adduct can provide a direct measure of the biologically effective dose of the carcinogen—that is, the amount that has reached and reacted with its critical cellular target, DNA. This is a more informative measure of risk than simply quantifying the external exposure level.

Secondly, N-(benzo(a)pyren-6-ylmethyl)guanosine is a pro-mutagenic lesion. Research has shown that the presence of this bulky adduct on the guanine base can interfere with the fidelity of DNA polymerases during replication. nih.gov This interference can lead to the misincorporation of incorrect bases opposite the adducted guanine, resulting in specific types of mutations, most notably G-to-T and G-to-A transversions and transitions. These mutational signatures can provide clues about the causative agent of the genetic damage.

Finally, the study of the formation, repair, and mutagenic consequences of N-(benzo(a)pyren-6-ylmethyl)guanosine provides fundamental insights into the mechanisms of chemical carcinogenesis. By understanding how this specific adduct contributes to the initiation of cancer, scientists can develop strategies for prevention and intervention. This includes the development of more accurate risk assessment models and the identification of individuals who may be more susceptible to the carcinogenic effects of PAHs due to genetic variations in their metabolic or DNA repair pathways.

The table below summarizes key research findings related to the significance of N-(benzo(a)pyren-6-ylmethyl)guanosine.

| Research Finding | Significance in Molecular Toxicology |

| Formation from 6-methylbenzo[a]pyrene: The adduct is a major product of the metabolic activation of 6-methylbenzo[a]pyrene, which is then esterified to a reactive sulfate (B86663) ester. nih.gov | Establishes a direct link between exposure to a specific PAH and the formation of a specific DNA lesion. |

| Mutagenicity: The presence of the adduct leads to G→T and G→A mutations during DNA replication. | Provides a mechanistic basis for the carcinogenicity of 6-methylbenzo[a]pyrene. |

| Detection in vivo: The adduct has been identified in animal models exposed to its parent compound. | Confirms its relevance as a biomarker of exposure and effect in a biological system. |

| Analytical Detection: Highly sensitive methods, such as mass spectrometry, have been developed for its detection and quantification. nih.gov | Enables the monitoring of human exposure and the study of its role in human diseases. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70682-28-9 |

|---|---|

Molecular Formula |

C31H25N5O5 |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

2-(benzo[b]pyren-6-ylmethylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C31H25N5O5/c37-13-22-26(38)27(39)30(41-22)36-14-33-25-28(36)34-31(35-29(25)40)32-12-21-18-7-2-1-6-17(18)19-10-8-15-4-3-5-16-9-11-20(21)24(19)23(15)16/h1-11,14,22,26-27,30,37-39H,12-13H2,(H2,32,34,35,40)/t22-,26-,27-,30-/m1/s1 |

InChI Key |

GQWOXKBWTOLMEQ-QJUVTUJLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2CNC5=NC6=C(C(=O)N5)N=CN6[C@H]7[C@@H]([C@@H]([C@H](O7)CO)O)O)C=CC8=CC=CC(=C84)C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2CNC5=NC6=C(C(=O)N5)N=CN6C7C(C(C(O7)CO)O)O)C=CC8=CC=CC(=C84)C=C3 |

Origin of Product |

United States |

Formation and Biotransformation Pathways Leading to N Benzo a Pyren 6 Ylmethyl Guanosine

Metabolic Activation of Benzo[a]pyrene (B130552) to Reactive Electrophilic Species

The metabolic activation of BaP can proceed through several pathways, ultimately leading to the formation of reactive intermediates that can form adducts with guanosine (B1672433). These pathways include the formation and esterification of hydroxymethyl derivatives and the generation of radical cations through oxidative mechanisms.

Formation of 6-hydroxymethylbenzo[a]pyrene and its Esterification to Sulfate (B86663) Esters

One pathway for the metabolic activation of BaP involves the hydroxylation of the methyl group in 6-methylbenzo[a]pyrene (B1207296) to form 6-hydroxymethylbenzo[a]pyrene (6-OHMBaP). nih.gov This metabolite can then undergo esterification, particularly sulfation, to form a highly reactive sulfuric acid ester. nih.gov This electrophilic sulfate ester can then react with nucleophilic sites in DNA, such as the N2 position of guanine (B1146940), to form benzylic DNA adducts like N-(benzo(a)pyren-6-ylmethyl)guanosine. nih.gov

In vivo studies in rats have demonstrated the formation of a hepatic DNA adduct following the administration of 6-OHMBaP. nih.gov This adduct was identified as N2-(benzo[a]pyren-6-ylmethyl)-deoxyguanosine and accounted for a significant portion of the total 6-OHMBaP bound to hepatic DNA. nih.gov The formation of this adduct was significantly inhibited by pretreatment with dehydroepiandrosterone, an inhibitor of sulfotransferase activity, highlighting the critical role of sulfation in this activation pathway. nih.gov

Radical Cation Formation and Oxidative Activation Mechanisms

Another significant pathway for BaP activation involves the formation of radical cations through one-electron oxidation. nih.govnih.govtandfonline.com This process can be catalyzed by enzymes such as cytochrome P450 (CYP) and peroxidases. nih.govnih.gov The resulting BaP radical cation is a highly reactive species with a localized positive charge, making it susceptible to nucleophilic attack by DNA bases. tandfonline.com

The reaction of the BaP radical cation with DNA can lead to the formation of various adducts, including those at the C8 and N7 positions of guanine. tandfonline.comtandfonline.com Specifically, the reaction of the BaP radical cation with guanosine can result in the formation of depurinating adducts such as BP-6-C8Gua and BP-6-N7Gua. tandfonline.comtandfonline.com These adducts are unstable and can be lost from the DNA backbone, creating apurinic sites that can lead to mutations if not properly repaired. researchgate.net

Enzymatic Systems Governing Benzo[a]pyrene Metabolism Relevant to Adduct Formation

A complex interplay of various enzymatic systems governs the metabolic activation of BaP. These enzymes, primarily located in the endoplasmic reticulum, are responsible for converting BaP into its various metabolites, including the reactive species that form DNA adducts.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

Cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family like CYP1A1 and CYP1B1, play a central role in the initial oxidation of BaP. nih.govkcl.ac.ukoup.comoup.comnih.gov These enzymes catalyze the conversion of BaP to various oxygenated metabolites, including epoxides, phenols, and quinones. oup.commdpi.com

CYP1A1 and CYP1B1 are highly inducible by polycyclic aromatic hydrocarbons (PAHs) like BaP itself, through the activation of the aryl hydrocarbon receptor (AhR). nih.gov The expression and activity of these enzymes can significantly influence the rate and profile of BaP metabolism and, consequently, the extent of DNA adduct formation. nih.gov While CYP1A1 is involved in both the activation and detoxification of BaP, CYP1B1 is thought to primarily contribute to its metabolic activation. nih.gov

| Enzyme | Substrate | Key Metabolites | Role in Adduct Formation |

| CYP1A1 | Benzo[a]pyrene | BaP-7,8-epoxide, 3-hydroxy-BaP | Both activation and detoxification. nih.gov |

| CYP1B1 | Benzo[a]pyrene | BaP-7,8-epoxide | Primarily activation. nih.govnih.gov |

Contribution of Epoxide Hydrolase

Microsomal epoxide hydrolase (mEH) is another critical enzyme in the metabolic pathway of BaP. nih.govkcl.ac.ukoup.com It catalyzes the hydrolysis of the epoxide intermediates formed by CYP enzymes, such as BaP-7,8-epoxide, to form dihydrodiols. nih.govkcl.ac.ukoup.com This reaction is a crucial step in the canonical "diol-epoxide" pathway of BaP activation. The resulting BaP-7,8-dihydrodiol can be further oxidized by CYP enzymes to form the highly carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.gov

The interplay between CYP enzymes and mEH is essential for the efficient bioactivation of BaP to DNA-binding species. nih.govkcl.ac.uk Studies have shown that the presence of mEH is necessary for the formation of BaP dihydrodiols and subsequent DNA adducts in reconstituted enzyme systems. nih.govkcl.ac.uk

Peroxidase and Iodine-Mediated Activation Pathways

In addition to CYP-mediated oxidation, peroxidases such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase (PHS) can also catalyze the one-electron oxidation of BaP to its radical cation. nih.gov This alternative activation pathway leads to the formation of BaP quinones and DNA adducts. nih.gov The metabolism of BaP by these peroxidases primarily yields quinones, and the formation of these products is consistent with an initial one-electron oxidation of the substrate. nih.gov

Furthermore, iodine has been shown to induce the formation of BaP radicals, suggesting a non-enzymatic pathway for the generation of reactive BaP species. acs.org The reaction of BaP with iodine can generate the BaP radical cation, which can subsequently react with nucleophiles. tandfonline.com

| Activation Pathway | Key Enzymes/Mediators | Reactive Intermediate | Resulting Adducts |

| Peroxidase-mediated | Horseradish Peroxidase (HRP), Prostaglandin H Synthase (PHS) | Benzo[a]pyrene radical cation | Quinones, DNA adducts |

| Iodine-mediated | Iodine | Benzo[a]pyrene radical cation | Adducts with nucleophiles |

Pathways Leading to N-(benzo(a)pyren-6-ylmethyl)guanosine Versus Other Benzo[a]pyrene-DNA Adducts (e.g., Diol Epoxide Adducts)

The genotoxicity of benzo[a]pyrene (BaP), a ubiquitous environmental procarcinogen, is contingent upon its metabolic activation into reactive electrophiles that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov This process is a critical initiating event in chemical carcinogenesis. nih.gov While several metabolic activation pathways for BaP exist, they lead to structurally distinct DNA adducts. The most extensively studied pathway results in the formation of diol epoxide adducts, whereas a distinct, alternative pathway leads to the formation of N-(benzo(a)pyren-6-ylmethyl)guanosine. researchgate.netacs.org

The predominant and most widely accepted pathway for BaP's carcinogenic activity involves a three-step enzymatic process that forms benzo[a]pyrene diol epoxides (BPDE). researchgate.netacs.org This "diol epoxide pathway" begins with the oxidation of the BaP molecule by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to produce BaP-7,8-oxide. acs.org Subsequently, microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of this epoxide to yield (-)-BaP-7,8-dihydrodiol. acs.orgaacrjournals.org In the final activation step, this dihydrodiol is further oxidized by CYP enzymes, creating the ultimate carcinogenic metabolite, (+)-anti-BaP-7,8-diol-9,10-epoxide (BPDE). researchgate.netresearchgate.net This highly reactive BPDE readily attacks nucleophilic sites in DNA, primarily forming covalent adducts with the exocyclic amino groups of purine (B94841) bases, most notably the N² position of guanine and the N⁶ position of adenine (B156593). pnas.orgnih.govnih.gov The resulting major adduct is (+)-trans-anti-7R,8S,9S-trihydroxy-10S-(N²-deoxyguanosyl)-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N²-BPDE). nih.gov

In contrast, the formation of N-(benzo(a)pyren-6-ylmethyl)guanosine proceeds through a completely different metabolic activation route that does not involve the formation of a diol epoxide. acs.org This alternative pathway involves metabolic activation at the C-6 position of a modified BaP molecule, specifically 6-methylbenzo[a]pyrene (6-MeBP). Research has identified two primary mechanisms for the formation of this adduct. acs.org

One mechanism involves the one-electron oxidation of 6-MeBP. acs.org Enzymes such as horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze this oxidation to generate a reactive radical cation intermediate. acs.org This electrophilic species then alkylates DNA, forming a covalent bond between the benzylic carbon (C-6) of the BaP moiety and the N² position of guanine. acs.org A similar activation can be achieved non-enzymatically with oxidizing agents like iodine. acs.org

A second proposed mechanism begins with the oxidation of the methyl group of 6-MeBP to form 6-hydroxymethylbenzo[a]pyrene. acs.orgacs.org This alcohol can then be esterified, for example, to a sulfate ester. acs.org This esterification creates a good leaving group, transforming the 6-hydroxymethyl group into a potent electrophilic benzylic carbon center that readily reacts with the N² of guanine to yield the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct. acs.org This adduct has been identified in the skin of mice treated with 6-MeBP. acs.org

The table below provides a comparative summary of these two distinct pathways.

| Feature | Diol Epoxide Pathway | Benzylic Alkylation Pathway |

|---|---|---|

| Precursor Molecule | Benzo[a]pyrene (BaP) | 6-Methylbenzo[a]pyrene or 6-Hydroxymethylbenzo[a]pyrene |

| Key Metabolic Activation Steps |

|

|

| Reactive Intermediate | Bay-region diol epoxide (e.g., (+)-anti-BPDE) | Benzylic radical cation or benzylic ester |

| Site of Attack on BaP Moiety | C-10 of the epoxide ring | C-6 methylene (B1212753) bridge |

| Target Site on Guanine | Exocyclic N² amino group | Exocyclic N² amino group |

| Final Adduct Example | dG-N²-BPDE | N²-(benzo[a]pyren-6-ylmethyl)guanosine |

Detailed research has confirmed the formation of these different adducts in various experimental models.

| Adduct Type | Research Finding | Experimental System | Reference |

|---|---|---|---|

| Diol Epoxide Adducts (e.g., dG-N²-BPDE) | Identified as the major adducts upon in vitro reaction of BPDE with calf thymus DNA. | In vitro DNA incubation | nih.gov |

| Diol Epoxide Adducts (e.g., dG-N²-BPDE) | Detected in human bronchus cultures exposed to BaP, suggesting this is a major pathway in a key target tissue for lung cancer. | Cultured human bronchus | aacrjournals.org |

| Diol Epoxide Adducts (e.g., dG-N²-BPDE) | Formation quantified in rat liver and small intestine following BaP exposure, correlating with CYP1A enzyme activity. | In vivo (rats) | nih.gov |

| N²-(benzo[a]pyren-6-ylmethyl)guanosine | Identified as the major DNA adduct from the exposure of rats and mice to the sulfate ester of 6-hydroxymethylbenzo[a]pyrene. | In vivo (rats, mice) | acs.org |

| N²-(benzo[a]pyren-6-ylmethyl)guanosine | Formed when 6-MeBP was incubated with DNA in the presence of horseradish peroxidase/H₂O₂. | In vitro enzymatic activation | acs.org |

| N²-(benzo[a]pyren-6-ylmethyl)guanosine | Detected in the DNA hydrolysates from the skin of mice treated with 6-MeBP. | In vivo (mouse skin) | acs.org |

Dna Adduct Structure and Interaction Dynamics of N Benzo a Pyren 6 Ylmethyl Guanosine

Specificity of Covalent Adduction at the N2 Position of Guanine (B1146940)

Benzo(a)pyrene and its metabolites exhibit a pronounced specificity for forming covalent bonds with guanine residues in DNA. researchgate.net The primary site of adduction for many BaP derivatives, including the ultimate carcinogenic metabolite benzo(a)pyrene diol epoxide (BPDE), is the exocyclic amino group at the N2 position of guanine. nih.govnih.govnih.gov This preference is attributed to the nucleophilic character of the N2 group of guanine, which readily reacts with electrophilic metabolites of BaP. nih.govresearchgate.net

The formation of the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct specifically involves the reaction of the electrophilic species derived from 6-hydroxymethylbenzo(a)pyrene with this N2 position. nih.govdocumentsdelivered.com While other adducts can be formed, the N2-dG adduct is often the most prevalent stable lesion. nih.govnih.gov This specificity is a key determinant in the genotoxic profile of benzo(a)pyrene, as the location of the adduct within the DNA helix dictates the subsequent structural and functional perturbations.

Stereochemical Features and Conformational Landscape of the Adduct within DNA

The covalent attachment of the bulky, polycyclic aromatic hydrocarbon (PAH) moiety of benzo(a)pyrene to the N2 position of guanine introduces significant stereochemical complexity. The resulting adduct, N-(benzo(a)pyren-6-ylmethyl)guanosine, can adopt various conformations within the DNA double helix, profoundly influenced by the stereochemistry of the linkage and the local DNA sequence. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) studies on analogous BaP-N2-dG adducts, such as those derived from BPDE, have revealed a diverse conformational landscape. nih.gov These adducts can exist in equilibrium between different states, including conformations where the BaP moiety resides in the minor groove or intercalates into the DNA base stack. nih.govresearchgate.net The stereochemistry at the point of attachment (e.g., cis or trans addition) is a critical factor; for instance, the (+)-trans-B[a]P-N2-dG adduct tends to position the bulky pyrenyl residue in the minor groove, while the (+)-cis adduct often adopts a base-displaced intercalated conformation. nih.govresearchgate.net The specific orientation is governed by a delicate balance of steric and electronic interactions between the adduct and the surrounding DNA structure.

Molecular Recognition and Interaction Modes with the DNA Helix

The presence of the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct within the DNA double helix initiates a cascade of structural alterations as the molecule seeks a thermodynamically stable conformation. These changes are fundamental to how the lesion is recognized and processed by cellular machinery, such as DNA repair enzymes.

Helical Distortion and Local Structural Perturbations

The accommodation of the bulky benzo(a)pyrene moiety invariably leads to significant local distortions in the DNA helix. researchgate.netacs.org The extent and nature of this distortion depend on the adduct's conformation. Minor groove binding of the BaP residue can cause a widening of the groove and bending of the helical axis. researchgate.netacs.org In cases of intercalation, the disruption is more severe, leading to the local unwinding of the helix and the displacement of the modified guanine and its partner cytosine from the base stack. researchgate.netnih.gov These perturbations disrupt the regular B-form DNA structure and can interfere with the binding of proteins that rely on sequence-specific recognition of the undistorted helix.

Intercalation Phenomena and Groove Binding

Two primary modes of interaction are observed for BaP-N2-dG adducts: minor groove binding and intercalation. nih.govrsc.org

Groove Binding: In this conformation, the planar aromatic ring system of the benzo(a)pyrene residue is positioned within the minor groove of the DNA. nih.govnih.gov This interaction is often stabilized by van der Waals forces between the PAH and the walls of the groove. The modified guanine typically remains within the helix, maintaining its Watson-Crick hydrogen bonds with the opposing cytosine, although with some distortion. nih.gov

The equilibrium between these two states is sensitive to factors like stereochemistry and the surrounding DNA sequence. nih.gov

Influence on DNA Duplex Stability and Melting Temperature (Tm)

The structural distortions caused by the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct generally lead to a decrease in the thermodynamic stability of the DNA duplex. acs.org This destabilization is reflected in a lower melting temperature (Tm), which is the temperature at which half of the duplex DNA molecules dissociate into single strands. bioconductor.jpriken.jp The magnitude of the decrease in Tm depends on the specific conformation of the adduct and the sequence context. Intercalative conformations that disrupt Watson-Crick base pairing tend to be more destabilizing than groove-bound adducts that leave the core base pairing intact. nih.gov

Impact of Adducts on DNA Duplex Stability

| Adduct Type/Modification | Effect on Gibbs Free Energy (ΔG°) | Impact on Duplex Stability | Reference |

|---|---|---|---|

| 6-thioguanine (S6G) replacing Guanine in G•C pair | ~1 kcal/mol less favorable | Decreased stability | nih.gov |

| 6-thioguanine (S6G) in S6G•T mismatch | ~3 kcal/mol less favorable than control G•C | Significantly decreased stability | nih.gov |

| Bulky Adducts (e.g., BaP derivatives) | Generally destabilizing | Decreased stability, lower Tm | acs.org |

Sequence Context Specificity of Adduct Formation and Stability

The formation of the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct and its subsequent conformational behavior are not uniform along the DNA strand but are significantly influenced by the local sequence context. nih.govnih.gov Certain DNA sequences may be more susceptible to adduction, potentially due to variations in DNA structure and accessibility of the N2 group of guanine. nih.gov For example, studies have shown an enrichment of BaP adducts in highly repetitive DNA sequences. nih.gov

Furthermore, the stability and conformational equilibrium of an established adduct are highly dependent on the identity of the flanking nucleotides. nih.gov The surrounding base pairs can influence whether the BaP moiety is preferentially accommodated in the minor groove or driven to intercalate. For instance, the conformational properties of the 10S (+)-trans-anti-[BP]-N2-dG adduct differ significantly when placed in a TGT sequence compared to a CGC context. nih.gov This sequence-dependent behavior has critical implications for the biological consequences of the adduct, including its recognition and repair by cellular systems, as repair efficiency can vary with the adduct's conformation and the surrounding sequence. nih.govnih.gov

Summary of Conformational Preferences of BaP-N2-dG Adducts

| Adduct Stereoisomer | Typical Conformation | Key Structural Features | Reference |

|---|---|---|---|

| (+)-trans-anti-B[a]P-N2-dG | Minor Groove Binding | BaP moiety on the 3'-side of the modified guanine. | nih.govnih.gov |

| (+)-cis-anti-B[a]P-N2-dG | Base-Displaced Intercalation | Does not interfere with minor-groove DNA-protein contacts. | nih.gov |

| 10S (+)-trans-anti-[BP]-N2-dG | Sequence-Dependent (Groove-bound or Intercalated) | Conformation influenced by flanking TGT vs. CGC sequences. | nih.gov |

Molecular and Cellular Biological Consequences of N Benzo a Pyren 6 Ylmethyl Guanosine Adducts

Mechanisms of Adduct-Induced Mutagenesis

The mutagenicity of the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct stems from its ability to disrupt the normal template-reading function of DNA polymerases. The bulky benzo[a]pyrene (B130552) moiety intercalates into the DNA structure, causing significant distortion that hinders the proper pairing of the adducted guanine (B1146940) with its complementary base, cytosine. researchgate.net This disruption is a primary source of mutations during DNA replication. The major DNA adduct identified from exposure to BaP metabolites is 2'-deoxy-N(2)-(benzo[a]pyren-6-ylmethyl)guanosine, which is known to be both mutagenic and carcinogenic. nih.gov

During DNA replication, high-fidelity replicative polymerases are typically stalled by bulky lesions like the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct. nih.gov When the replication fork encounters this adduct, the polymerase's active site cannot properly accommodate the distorted template strand. This blockage can lead to the dissociation of the replicative polymerase and the recruitment of specialized, lower-fidelity polymerases. These specialized enzymes have a more open active site that can accommodate the damaged template, but this often comes at the cost of accuracy. Studies on related benzo[a]pyren-diol-epoxide (BPDE)-guanine adducts show a high frequency of base misincorporations opposite the lesion. nih.gov Specifically, there is a strong tendency for DNA polymerases to preferentially misincorporate purine (B94841) nucleotides, particularly adenine (B156593), opposite the damaged guanine. nih.gov

To overcome replication blockage at DNA lesions, cells employ a process called translesion synthesis (TLS), which is mediated by specialized DNA polymerases. nih.gov This process involves two key steps: the insertion of a nucleotide opposite the lesion and the extension of the primer from that nucleotide. nih.gov Several Y-family DNA polymerases are involved in bypassing bulky adducts like those formed by BaP.

DNA polymerase ι (pol ι): This polymerase is strongly blocked by BaP-guanine adducts and exhibits a high frequency of base misincorporations when it does manage to insert a nucleotide. nih.gov

DNA polymerase η (pol η): Pol η bypasses these adducts inefficiently and tends to misinsert adenine or guanine opposite the lesion. nih.gov

DNA polymerase κ (pol κ): In contrast, Pol κ is capable of bypassing BaP-guanine adducts efficiently and, notably, does so in a more accurate, error-free manner by predominantly incorporating the correct nucleotide, cytosine. nih.gov However, other studies show that Pol κ can be preferentially recruited to BPDE lesions, suggesting a key role in their bypass. nih.gov

The choice of TLS polymerase and the outcome of the bypass (error-free vs. error-prone) are critical determinants of whether the DNA lesion results in a mutation. nih.gov

| DNA Polymerase | Efficiency of Bypassing BaP-Guanine Adduct | Accuracy of Bypass (Incorporated Base) | Reference |

| Pol ι (iota) | Low (strong block) | Low (high frequency of misincorporation) | nih.gov |

| Pol η (eta) | Inefficient | Low (misinserts Adenine or Guanine) | nih.gov |

| Pol κ (kappa) | Efficient | High (predominantly inserts Cytosine) | nih.gov |

The error-prone bypass of N-(benzo(a)pyren-6-ylmethyl)guanosine adducts leads to a characteristic pattern of mutations. The preferential incorporation of an adenine (dAMP) nucleotide opposite the adducted guanine is a frequent outcome of TLS mediated by certain polymerases. nih.gov Following the next round of DNA replication, this misincorporated adenine will then pair with a thymine. The ultimate result of this process is a G•C to T•A transversion, a hallmark mutation associated with exposure to benzo[a]pyrene. nih.gov This specific mutational pattern is observed in human cells and tissues exposed to BaP and is a key feature of the mutational signatures found in smoking-associated cancers, such as lung cancer. nih.gov

Impact on DNA Replication Dynamics and Fidelity

The presence of a bulky N-(benzo(a)pyren-6-ylmethyl)guanosine adduct acts as a significant physical impediment to the progression of the DNA replication fork. The adduct distorts the double helix, which can locally separate the two DNA strands and block the processive movement of the high-fidelity replicative DNA polymerase complex. researchgate.net This blockage can lead to the stalling or collapse of the replication fork, which is a potent source of genomic instability. Studies have shown that BaP can inhibit both the initiation of DNA replication at origins and the subsequent elongation of the DNA chain. nih.gov The cell must then rely on DNA damage tolerance pathways, such as TLS, to complete replication, but as noted above, this often compromises the fidelity of the process, leading to mutations. nih.gov

Modulation of Gene Transcription and Expression

Beyond its mutagenic effects during replication, the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct can also interfere with gene transcription. The bulky lesion can physically obstruct the passage of RNA polymerase along the DNA template, leading to truncated transcripts and reduced gene expression. researchgate.net

Furthermore, BaP adducts can profoundly modulate gene expression through epigenetic mechanisms, primarily by altering DNA methylation patterns. mdpi.comnih.gov

Inhibition of DNA Methyltransferases (DNMTs): The metabolite of BaP, benzo[a]pyrene diol epoxide (BPDE), can bind to DNA and subsequently impair the activity of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. mdpi.comnih.gov This inhibition can lead to a global decrease in cytosine methylation (hypomethylation). nih.govnih.gov

Gene-Specific Methylation Changes: BaP exposure can alter the methylation status of specific gene promoters. nih.govnih.gov For example, it can induce hypermethylation of tumor suppressor gene promoters, leading to their silencing. nih.gov Conversely, it can cause hypomethylation of other genes, leading to their inappropriate activation. nih.gov For instance, BaP exposure in zebrafish embryos led to decreased promoter methylation and a corresponding increase in the expression of the gene vasa. nih.gov The presence of a BaP-guanine adduct within or near a CpG dinucleotide sequence can directly interfere with the ability of methyltransferases to methylate the target cytosine, particularly if the adduct is located on the 5' side of the cytosine. nih.gov

These epigenetic alterations disrupt normal gene regulation and can contribute to carcinogenesis by silencing tumor suppressors or activating oncogenes. nih.gov

Induction of DNA Damage Response Pathways

The cell recognizes the significant structural distortion caused by the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct as a form of DNA damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR). nih.gov This response aims to coordinate cell cycle progression with DNA repair to prevent the fixation of mutations.

Key events in the DDR induced by BaP adducts include:

Activation of Kinases: The stalled replication forks and structural DNA damage activate sensor kinases such as Ataxia Telangiectasia Mutated (ATM). nih.gov

p53-Dependent Response: Activated ATM can lead to the phosphorylation and stabilization of the tumor suppressor protein p53. This initiates a p53-dependent transcriptional program that can induce cell cycle arrest, giving the cell time to repair the damage, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired. nih.gov

Mobilization of Repair Machinery: The primary mechanism for removing bulky adducts is Nucleotide Excision Repair (NER). researchgate.net In addition, the processing of these adducts, particularly during replication, can lead to the formation of DNA double-strand breaks (DSBs). These highly toxic lesions activate repair pathways such as homologous recombination to ensure their faithful repair. nih.gov

The induction of these pathways is a critical cellular defense against the genotoxic effects of the adduct. However, if the damage overwhelms the repair capacity or if the repair is inaccurate, it can lead to the mutations and genomic instability that underlie cancer development. nih.gov

Dna Repair Mechanisms and Processing of the N Benzo a Pyren 6 Ylmethyl Guanosine Adduct

Nucleotide Excision Repair (NER) Pathway Recognition and Excision

Nucleotide Excision Repair (NER) is the primary and most vital cellular defense system for removing bulky, helix-distorting DNA lesions, including the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct. nih.govwikipedia.org This complex pathway involves the coordinated action of approximately 30 distinct protein subunits that recognize the damage, excise a short, single-stranded DNA segment containing the adduct, and synthesize a new, error-free strand using the intact complementary strand as a template. nih.gov

The recognition of the adduct is a critical initial step in NER. In the global genomic NER (GG-NER) sub-pathway, the XPC-HR23B protein complex plays a key role in sensing the helical distortion caused by the bulky adduct. nih.gov The efficiency of NER is not uniform and is highly dependent on the specific stereochemistry of the adduct and its local DNA sequence context. nih.govnih.gov Structural features of the lesion that influence NER efficiency include the degree of helical bending and the destabilization of Watson-Crick hydrogen bonding in the base pairs flanking the adduct. nih.gov For instance, studies on the related (+)-trans-anti-[BP]-N²-dG adduct have shown that a significant destabilization of the Watson-Crick hydrogen bonding in the base pair on the 5'-side of the lesion provides a stronger recognition signal for the NER machinery than a flexible kink in the DNA backbone. nih.gov

Once recognized, the NER machinery assembles at the site of damage, leading to dual incisions in the damaged strand, typically 24-32 nucleotides apart, releasing the adduct-containing oligonucleotide. nih.gov The resulting gap is then filled by DNA polymerases, and the final nick is sealed by DNA ligase, restoring the original DNA sequence. wikipedia.org The rate of excision for benzo[a]pyrene-derived guanine (B1146940) adducts can vary dramatically—by as much as 100-fold—demonstrating that the local DNA conformation created by the adduct is a principal determinant of repair activity. nih.gov

| Factor | Influence on NER Efficiency | Citation |

| Adduct Stereochemistry | Different stereoisomers of BP-guanine adducts are processed with varying efficiencies. | nih.govnih.gov |

| Local DNA Sequence | The sequence context flanking the adduct affects DNA structure (e.g., kinks, flexibility). | nih.gov |

| Helical Destabilization | Increased opening and destabilization of Watson-Crick base pairing near the lesion enhances NER recognition. | nih.gov |

| Base Pair Conformation | Displacement of both the modified guanine and its partner base from their normal positions correlates with faster excision. | nih.gov |

Role of Base Excision Repair (BER) Components

The Base Excision Repair (BER) pathway is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those arising from oxidation, methylation, or deamination. wikipedia.orgnih.govmdpi.com The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes. frontiersin.org

Given that the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct is a large, bulky lesion that significantly distorts the DNA helix, it is not a typical substrate for the BER pathway. nih.gov The primary mechanism for its removal is NER. nih.govwikipedia.org While there is growing evidence of interplay and competition between BER and NER for certain oxidatively generated guanine lesions, the direct involvement of BER components in the excision of large aromatic hydrocarbon adducts like N-(benzo(a)pyren-6-ylmethyl)guanosine is not a major repair route. mdpi.com The substrate specificity of the various DNA glycosylases is tailored to specific small base modifications, and the active sites of these enzymes are generally not able to accommodate a bulky adduct like the benzo[a]pyrene (B130552) moiety.

Error-Prone and Error-Free Repair Pathways

When bulky DNA adducts like N-(benzo(a)pyren-6-ylmethyl)guanosine are not removed by NER before the replication fork arrives, they can stall the high-fidelity replicative DNA polymerases. oup.com To overcome this blockage and complete DNA replication, cells employ a damage tolerance mechanism known as Translesion Synthesis (TLS). nih.gov TLS utilizes specialized, low-fidelity DNA polymerases capable of replicating past DNA lesions. oup.comnih.gov This bypass can be either error-free, restoring the correct sequence, or error-prone, introducing mutations. nih.govnih.gov

The outcome of TLS depends on the specific lesion and the particular TLS polymerase involved. nih.govresearchgate.net For benzo[a]pyrene-derived guanine adducts, several Y-family polymerases are implicated:

Error-Free Bypass: Human DNA polymerase kappa (Pol κ) has been shown to play a significant role in the error-free bypass of the major benzo[a]pyrene-guanine adduct. oup.comnih.gov Pol κ is capable of efficiently and accurately incorporating the correct nucleotide, cytosine (dCTP), opposite the adducted guanine, thus preventing a mutation. oup.com Structural studies reveal that the active site of Pol κ can accommodate the bulky adduct without steric hindrance, facilitating accurate base pairing. oup.com

Error-Prone Bypass: Other TLS polymerases can bypass the same lesion in an error-prone manner. oup.comnih.gov For example, polymerases may misincorporate an incorrect base, such as adenine (B156593), opposite the damaged guanine, leading to G→T transversion mutations, which are a hallmark of benzo[a]pyrene-induced carcinogenesis. nih.gov The choice of which polymerase is recruited to the stalled replication fork can be a competitive process, influencing the ultimate mutational outcome. gmu.edu

| TLS Polymerase | Bypass Outcome for BP-Guanine Adduct | Result | Citation |

| DNA Polymerase κ (Pol κ) | Predominantly Error-Free | Correct incorporation of Cytosine (C) opposite the adduct. | oup.comnih.gov |

| Other TLS Polymerases | Potentially Error-Prone | Misincorporation of other bases (e.g., Adenine), leading to mutations. | oup.comnih.gov |

Cross-Talk with Other DNA Damage Response Systems

The presence of a N-(benzo(a)pyren-6-ylmethyl)guanosine adduct can activate a broad and interconnected signaling network known as the DNA Damage Response (DDR). This network coordinates DNA repair with other cellular processes, such as cell cycle progression and apoptosis. nih.gov If the adduct is not repaired, its persistence can lead to the formation of DNA double-strand breaks (DSBs) during replication, which are highly cytotoxic lesions. nih.govnih.gov

The DDR is orchestrated by sensor proteins that recognize the DNA damage or stalled replication forks, leading to the activation of transducer kinases like Ataxia Telangiectasia Mutated (ATM). nih.gov Activated ATM can then phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53. nih.gov The activation of the p53 pathway can induce cell cycle arrest, providing more time for DNA repair, or, if the damage is too extensive, trigger apoptosis (programmed cell death) to eliminate the damaged cell. nih.govnih.gov

Furthermore, there is evidence of interaction between different repair pathways. For example, the processing of some types of DNA base damage can involve the Mismatch Repair (MMR) system, which in turn can signal to the DDR pathway. frontiersin.orgnih.gov In the context of benzo[a]pyrene adducts, the generation of DSBs during the processing of these lesions can activate DSB repair pathways, such as homologous recombination, further highlighting the extensive cross-talk between cellular systems designed to maintain genome stability. nih.gov

Methodological Approaches in Research on N Benzo a Pyren 6 Ylmethyl Guanosine

Chemical Synthesis of N-(benzo(a)pyren-6-ylmethyl)guanosine and Modified Oligonucleotides

The ability to chemically synthesize oligonucleotides containing a single, site-specifically placed N-(benzo(a)pyren-6-ylmethyl)guanosine adduct is fundamental to studying its biological impact. This requires robust synthetic routes for the modified nucleoside and strategies for its incorporation into DNA strands.

To overcome the limitations and low yields of biomimetic approaches, which often produce complex mixtures of adducts, non-biomimetic synthetic routes have been developed for 2'-deoxy-N2-(benzo(a)pyren-6-ylmethyl)guanosine. One such approach involves the reaction of a suitably protected 2'-deoxyguanosine derivative with an electrophilic form of 6-methylbenzo(a)pyrene.

A key strategy involves the synthesis of 6-(chloromethyl)benzo(a)pyrene, which can then react with a protected guanosine (B1672433) derivative. For instance, 2-fluoro-O6-(trimethylsilylethyl)-2'-deoxyinosine can serve as a precursor to the N2-modified guanosine. The reaction with 6-(chloromethyl)benzo(a)pyrene, followed by deprotection, yields the desired N2-(benzo(a)pyren-6-ylmethyl)guanosine. This method provides a more direct and controllable route to the specific adduct, facilitating its production in quantities sufficient for further biological and structural studies nih.gov.

Table 1: Key Steps in a Non-Biomimetic Synthesis of 2'-deoxy-N2-(benzo(a)pyren-6-ylmethyl)guanosine

| Step | Reactants | Product | Purpose |

| 1 | Benzo(a)pyrene, POCl₃, N-methylformanilide | 6-Formylbenzo(a)pyrene | Introduction of a functional group at the 6-position of benzo(a)pyrene. |

| 2 | 6-Formylbenzo(a)pyrene, NaBH₄ | 6-(Hydroxymethyl)benzo(a)pyrene | Reduction of the formyl group to a hydroxymethyl group. |

| 3 | 6-(Hydroxymethyl)benzo(a)pyrene, SOCl₂ | 6-(Chloromethyl)benzo(a)pyrene | Conversion to a more reactive electrophile for nucleophilic substitution. |

| 4 | 2-Fluoro-O⁶-(trimethylsilylethyl)-2'-deoxyinosine, 6-(Chloromethyl)benzo(a)pyrene | Protected N²-(benzo(a)pyren-6-ylmethyl)-2'-deoxyguanosine | Coupling of the benzo(a)pyrene moiety to the guanine (B1146940) base. |

| 5 | Protected adduct, Deprotection reagents | 2'-Deoxy-N²-(benzo(a)pyren-6-ylmethyl)guanosine | Removal of protecting groups to yield the final product. |

This table is a generalized representation of a synthetic route and specific reagents and conditions may vary.

The site-specific incorporation of N-(benzo(a)pyren-6-ylmethyl)guanosine into oligodeoxynucleotides is essential for detailed biological studies. The most common method for achieving this is through phosphoramidite chemistry on an automated DNA synthesizer. This requires the chemical synthesis of the modified nucleoside as a phosphoramidite building block.

The process involves protecting the 5'-hydroxyl group of the N2-(benzo(a)pyren-6-ylmethyl)-2'-deoxyguanosine with a dimethoxytrityl (DMT) group and then phosphitylating the 3'-hydroxyl group to create the phosphoramidite. This modified building block can then be used in standard solid-phase oligonucleotide synthesis to insert the adduct at a specific position in a DNA sequence nih.govnih.gov. The successful synthesis of these modified oligonucleotides has been confirmed by techniques such as HPLC purification and mass spectrometry nih.gov.

The synthesis of oligonucleotides containing bulky exocyclic amino adducts like N-(benzo(a)pyren-6-ylmethyl)guanosine can be challenging. Besides the direct incorporation using a modified phosphoramidite, post-synthetic modification is an alternative strategy. In this approach, a precursor oligonucleotide containing a reactive group is first synthesized, and the bulky adduct is then attached to this group after the oligonucleotide has been assembled.

One common post-synthetic strategy involves the use of a "convertible" nucleoside, such as one containing a 2-fluoro or another good leaving group at the N2 position of guanine. The oligonucleotide is synthesized with this convertible nucleoside at the desired position. After synthesis and deprotection of the oligonucleotide, it is treated with the amine of interest, in this case, an amine derivative of 6-methylbenzo(a)pyrene, to displace the leaving group and form the desired N2-adduct. This method can be advantageous when the bulky adduct is sensitive to the conditions of DNA synthesis nih.gov.

In Vitro Cellular and Biochemical Assays

Once synthetic oligonucleotides containing a site-specific N-(benzo(a)pyren-6-ylmethyl)guanosine adduct are available, a variety of in vitro assays can be employed to investigate the biological consequences of the lesion. These assays are designed to assess the mutagenic potential of the adduct and its effect on DNA replication.

To determine the types and frequencies of mutations induced by N-(benzo(a)pyren-6-ylmethyl)guanosine, site-directed mutagenesis assays are employed. In a typical assay, an oligonucleotide containing the adduct at a specific site is ligated into a single-stranded shuttle vector, such as M13 or a plasmid vector. This vector is then introduced into a host cell, commonly E. coli, which may be SOS-induced to promote translesion synthesis.

After replication of the vector in the host cells, the progeny DNA is isolated, and the sequence at the site of the original adduct is analyzed. This is often done by sequencing a large number of clones to determine the frequency and types of base substitutions, insertions, or deletions that have occurred. While specific data for N-(benzo(a)pyren-6-ylmethyl)guanosine is not widely available, studies on structurally similar N2-dG adducts of benzo[c]phenanthrene diol epoxides in E. coli have shown that G to T and G to A transversions are common mutations, with the frequency and type of mutation being influenced by the local DNA sequence context nih.gov.

Table 2: Representative Mutational Frequencies of N2-dG Adducts in E. coli

| Adduct (related compound) | Sequence Context | Mutation Frequency (%) | Predominant Mutation |

| B[c]Ph DE-dG Isomer 1 | 5'-CGT-3' | 3.5 | G → T |

| B[c]Ph DE-dG Isomer 2 | 5'-CGT-3' | 11.0 | G → A |

| B[c]Ph DE-dG Isomer 3 | 5'-TGC-3' | 1.8 | G → T |

| B[c]Ph DE-dG Isomer 4 | 5'-TGC-3' | 7.4 | G → A |

This table presents illustrative data from a study on benzo[c]phenanthrene diol epoxide-dG adducts, which are structurally similar to the subject compound, to demonstrate the type of data obtained from such assays nih.gov.

In vitro DNA polymerase assays are used to directly examine the ability of various DNA polymerases to replicate past the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct and the fidelity of this process. These assays typically involve a primer-template DNA substrate where the template strand contains the adduct at a specific site. The primer is annealed to the template such that its 3'-end is just before the adduct.

The primer-template is then incubated with a specific DNA polymerase and deoxynucleoside triphosphates (dNTPs). The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography (if the primer is radiolabeled) or fluorescence. This allows for the determination of whether the polymerase is stalled by the adduct or can bypass it. By running the reaction with only one type of dNTP at a time, the identity of the nucleotide inserted opposite the adduct can be determined.

Studies on the bypass of bulky N2-alkyl guanine adducts, including N2-CH2(6-benzo[a]pyrenyl), by human DNA polymerase κ have shown that this polymerase can bypass such lesions. Steady-state kinetic analysis is used to determine the efficiency (kcat/Km) of nucleotide insertion opposite the adduct and for the subsequent extension step. Such studies have revealed that polymerase κ can incorporate the correct nucleotide (dCTP) opposite the N2-benzo[a]pyrenylmethyl-dG adduct, as well as misincorporate other nucleotides, and is also capable of extending the DNA chain beyond the lesion .

Table 3: Steady-State Kinetic Parameters for Nucleotide Insertion Opposite N2-CH2(6-benzo[a]pyrenyl)-G by Human DNA Polymerase κ

| Incoming Nucleotide (dNTP) | kcat (min⁻¹) | Km (µM) | Relative Efficiency (kcat/Km) |

| dCTP | 0.13 | 1.8 | 1.0 |

| dATP | 0.04 | 2.5 | 0.22 |

| dGTP | 0.02 | 3.3 | 0.08 |

| dTTP | 0.03 | 5.0 | 0.08 |

This table is based on data for the N2-CH2(6-benzo[a]pyrenyl)-guanine adduct and illustrates the relative efficiency of different nucleotide insertions by DNA polymerase κ .

Gene Expression and Cell Cycle Perturbation Analysis

The formation of N-(benzo(a)pyren-6-ylmethyl)guanosine and other benzo[a]pyrene (B130552) (B[a]P) adducts within cellular DNA triggers significant perturbations in normal cellular processes, including gene expression and cell cycle regulation. Following exposure to B[a]P, cells activate complex signaling networks to address the DNA damage.

Research has shown that B[a]P treatment can lead to cell cycle arrest at various checkpoints. In HepG2 cells, B[a]P exposure resulted in an initial S-phase arrest, followed by a subsequent G2/M arrest, indicating the activation of DNA damage checkpoints. nih.gov This cell cycle disruption is a crucial response to prevent the replication of damaged DNA. The p53 pathway is a key player in this process, with studies showing B[a]P can induce p53-mediated cell cycle arrest and apoptosis pathways. nih.govresearchgate.net

Alterations in gene expression are fundamental to the cellular response. For instance, B[a]P exposure in zebrafish embryos led to a significant decrease in global DNA methylation and the promoter-specific methylation of the vasa gene, which in turn increased its expression. nih.gov In human cell lines, B[a]P has been shown to alter the expression of genes that regulate the cell cycle. researchgate.net Furthermore, transcriptomic analysis in human SH-SY5Y cells revealed differentially expressed genes in response to B[a]P, highlighting its impact on neurogenesis and neuronal differentiation pathways. mdpi.com The expression of enzymes involved in methylation, such as glycine N-methyltransferase (GNMT), can also be affected, potentially representing a novel mechanism in B[a]P-induced toxicity. nih.gov

Table 1: Effects of Benzo[a]pyrene Exposure on Cell Cycle and Gene Expression

| Model System | Observed Effect | Key Findings | References |

|---|---|---|---|

| HepG2 Cells | S-phase and G2/M Arrest | Activation of DNA damage checkpoints in response to B[a]P-induced adducts. nih.gov | nih.gov |

| Chinese Rare Minnow | p53 Pathway Activation | Induction of p53-mediated cell cycle arrest, DNA repair, and apoptosis. nih.gov | nih.gov |

| Zebrafish Embryos | Altered DNA Methylation | Decreased global and vasa promoter methylation, leading to increased vasa gene expression. nih.gov | nih.gov |

| Human Embryo Lung Fibroblasts | Cell Cycle Progression Changes | Involvement of ERKs/cyclin D1 and JNKs/p38 MAPK pathways in B[a]P-induced cell cycle alterations. researchgate.net | researchgate.net |

Adduct-DNA Binding and Intercalation Studies

The covalent binding of benzo[a]pyrene metabolites to guanine forms the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct, which significantly distorts the DNA structure. The polycyclic aromatic hydrocarbon (PAH) moiety of the adduct can interact with the DNA helix in several ways. Studies investigate whether the bulky B[a]P residue resides in the major or minor groove of the DNA or if it intercalates between the base pairs.

Molecular dynamics simulations have shown that for the (+)-trans-anti-[BP]-N2-dG adduct, the B[a]P aromatic ring system is positioned along the modified strand in the B-DNA minor groove. nih.govnih.gov The specific DNA sequence context surrounding the adduct plays a critical role in its conformation and dynamics. nih.gov For example, the flexibility and bending of the DNA duplex are different when the adduct is in a TGT sequence compared to a CGC sequence, which has implications for recognition by DNA repair enzymes. nih.govnih.gov

Spectroscopic methods are employed to study the binding interaction between the adduct and DNA. Absorption and emission spectral methods have been used to explore the intercalative mode of DNA binding for complexes that can cleave DNA, suggesting that such interactions are a key mechanism of damage. rsc.org These binding events disrupt normal DNA processes and are the initial step leading to mutations if not properly repaired. nih.gov

In Vivo Animal Models for Mechanistic Investigation

Rodent Models for Adduct Formation and Repair Dynamics

Rodent models, particularly mice, are invaluable for studying the formation, persistence, and repair of B[a]P-DNA adducts in a whole-organism context. These studies allow for the investigation of organ-specific differences in metabolic activation and DNA repair capacity.

Using the 32P-postlabeling assay, researchers have assessed the formation and disappearance of B[a]P-DNA adducts in various organs of different mouse strains. nih.gov Studies in C57BL/6 and BALB/c mice revealed that the maximum formation of the major adduct, derived from benzo[a]pyrene diol epoxide (BPDE) binding to deoxyguanosine, was dependent on both age and organ. nih.gov Generally, adduct formation was found to be lower in older mice compared to younger mice. nih.gov

The rate of adduct removal, which reflects DNA repair activity, also varies. In older mice, a decrease in the rate of adduct disappearance was observed, suggesting an age-related decline in DNA repair efficiency. nih.gov Comparing DNA repair-deficient mice with wild-type mice provides further mechanistic insights. For instance, studies using Xpa(-/-)p53(+/-) mice, which are deficient in nucleotide excision repair, help to elucidate the specific pathways responsible for removing these bulky adducts. nih.gov Despite high levels of adduct formation in the liver, B[a]P is not typically a liver carcinogen in mice, indicating that the presence of adducts alone is not sufficient for tumor initiation and that organ-specific factors are critical. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Studies of Adducted DNA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution structure of DNA duplexes containing adducts like N-(benzo(a)pyren-6-ylmethyl)guanosine. These studies provide detailed insights into the conformational changes induced by the adduct.

NMR studies have revealed that the conformation of B[a]P-guanine adducts is highly dependent on the surrounding DNA sequence. nih.gov Remarkable sequence-dependent conformational equilibria have been observed, where the adduct can exist in different conformations, such as residing in the minor groove or being intercalated. nih.gov For a related adduct derived from dibenzo[a,l]pyrene, NMR showed that the bulky aromatic system intercalates from the minor groove, causing a rupture of the Watson-Crick base pairing between the adducted guanine and its partner cytosine. nih.gov The glycosidic torsion angle of the adducted guanine is typically in the anti domain. nih.gov Such structural distortions are key features recognized by the cellular DNA repair machinery.

Table 2: Key Structural Findings from NMR Studies of PAH-Guanine Adducts

| Structural Parameter | Observation | Implication | References |

|---|---|---|---|

| Adduct Location | Primarily in the B-DNA minor groove. | Disrupts the normal helical structure and presents a target for repair enzymes. | nih.govnih.gov |

| Base Pairing | Watson-Crick hydrogen bonding is perturbed or ruptured at the lesion site. | Destabilizes the DNA double helix. | nih.govnih.govnih.gov |

| DNA Bending | The DNA helix exhibits a flexible or rigid bend at the adduct site, depending on the sequence. | Affects protein recognition and processing of the damaged DNA. | nih.govnih.gov |

| Conformational Heterogeneity | The adduct can exist in an equilibrium of different conformations. | The dynamic nature of the lesion can influence its recognition and repair efficiency. | nih.gov |

X-ray Crystallography for DNA-Adduct Complex Structures

X-ray crystallography provides high-resolution, solid-state structural information of macromolecules, including DNA with carcinogen adducts. While obtaining crystals of adducted DNA can be challenging, successful structures offer unparalleled detail about the atomic interactions and conformational distortions.

The crystal structure of a benzo[a]pyrene diol epoxide (BPDE) adduct, although on an adenine (B156593) base, within a DNA polymerase active site has been solved. nih.gov This work revealed two distinct conformations of the BPDE moiety: one where the bulky group intercalates between base pairs and another where it is exposed in the major groove. nih.gov Such structural snapshots are critical for understanding how a DNA polymerase might bypass or stall at such a lesion, which is a key step in mutagenesis. nih.gov X-ray crystallography is also used more broadly to confirm the molecular structures of synthesized compounds that interact with DNA, providing definitive proof of their geometry before more complex biological studies are undertaken. rsc.org

Fluorescence-Based Detection and Interaction Analysis

The inherent fluorescence of the benzo[a]pyrene (BaP) moiety is a powerful tool for the detection and analysis of its DNA adducts, including N-(benzo(a)pyren-6-ylmethyl)guanosine. nih.gov The polycyclic aromatic ring system of BaP allows it to absorb light and emit it at a longer wavelength, a property that is exploited in various analytical techniques. nih.govnih.gov

Fluorescence spectroscopy is a highly sensitive method for quantifying BaP and its derivatives in complex mixtures, such as biological samples. nih.gov For instance, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a commonly used method for the analysis of BaP-DNA adducts. nih.govmdpi.com This technique separates the adducts from other cellular components, and the fluorescence detector provides high sensitivity and selectivity for quantification. The detection limit for BaP using synchronous fluorescence spectroscopy in a micellar medium has been reported to be as low as 1.6 x 10⁻⁹ g/ml. nih.gov

The fluorescence properties of BaP are sensitive to its local environment. Changes in fluorescence spectra, such as shifts in emission wavelengths or alterations in fluorescence intensity, can provide insights into the interactions between the BaP adduct and its surroundings, such as the DNA double helix. mdpi.comnih.gov Studies have shown that the fluorescence of BaP can be quenched by its interaction with DNA, possibly due to charge transfer between the excited BaP molecule and the DNA bases. mdpi.com Time-resolved fluorescence spectroscopy can further elucidate the dynamics of these interactions. mdpi.com

Multiphoton microscopy combined with spectral analysis has also been employed to study BaP metabolism and adduct formation in living cells. nih.gov This advanced imaging technique allows for the spatial and temporal resolution of BaP and its metabolites, providing a dynamic view of the processes leading to the formation of N-(benzo(a)pyren-6-ylmethyl)guanosine. nih.gov

Table 1: Fluorescence Properties of Benzo[a]pyrene (BaP) Relevant for Adduct Detection

| Parameter | Wavelength/Value | Context | Source |

|---|---|---|---|

| Excitation Wavelengths | 347 nm, 365 nm, 385 nm | Suitable for fluorescence analysis of BaP. nih.gov | nih.gov |

| Emission Wavelengths | 405 nm, 426 nm, 455 nm | Maximum fluorescence signals for BaP. nih.gov | nih.gov |

| Fluorescence Lifetime (in Acetonitrile) | 11.4 ns (in air) | Component detected in time-resolved fluorescence and transient absorption spectroscopy. mdpi.com | mdpi.com |

| Fluorescence Lifetime (in Acetonitrile) | 25 ns (N₂-saturated) | Lifetime increases in the absence of oxygen, indicating quenching by O₂. mdpi.com | mdpi.com |

| Fluorescence Quantum Yield (in air) | 0.15 ± 0.01 | Absolute quantum yield. mdpi.com | mdpi.com |

| Fluorescence Quantum Yield (N₂-saturated) | 0.38 ± 0.02 | Quantum yield increases after deoxygenation. mdpi.com | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable for understanding the structural, energetic, and dynamic properties of the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct at an atomic level. These approaches complement experimental data and provide detailed insights that are often inaccessible through experimentation alone.

Quantum Chemical Calculations of Adduct Reactivity

Quantum chemical calculations, particularly using density functional theory (DFT), are employed to investigate the electronic structure and reactivity of BaP metabolites and their resulting DNA adducts. These calculations can predict the relative stability of different adducts and elucidate the reaction mechanisms of their formation.

Studies have used DFT to predict that cationic adducts formed between guanine and reactive electrophiles are energetically favorable compared to the separated reactants. nih.gov Such calculations can determine the most likely sites of adduction on the guanine base (e.g., N2, O6, N7, C8) by comparing the relative energies of the resulting structures. nih.gov For instance, calculations have shown that the N-C8 adduct of guanine with a phenylnitrenium ion is particularly stable due to the rearomatization of the phenyl ring and an anomeric effect. nih.gov These theoretical findings help to explain the observed prevalence of certain adducts, like the N2-dG adduct, in vivo.

Quantum chemical calculations also provide insights into the activation energies of metabolic pathways leading to the formation of reactive BaP species. frontiersin.org By modeling the reaction steps, researchers can understand the thermodynamic and kinetic feasibility of different biotransformation pathways. frontiersin.org

Molecular Dynamics Simulations of Adduct-DNA Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of DNA containing a bulky adduct like N-(benzo(a)pyren-6-ylmethyl)guanosine over time. These simulations provide a dynamic picture of how the adduct affects the structure, flexibility, and stability of the DNA double helix. nih.govnih.gov

MD simulations have revealed that BaP-N2-dG adducts can adopt multiple conformations within the DNA duplex. nih.gov The primary conformations include those where the BaP moiety resides in the minor groove and base-displaced conformations where the modified guanine is shifted into either the major or minor groove. nih.gov The relative energies and populations of these conformations are influenced by the local DNA sequence context. nih.govnih.gov

These simulations have shown that the presence of the adduct can induce significant distortions in the DNA structure, such as bending and unwinding of the helix. nih.gov For example, simulations of a (+)-trans-anti-[BP]-N2-dG adduct showed that a TGT sequence context resulted in a more dynamically flexible duplex with more perturbed Watson-Crick hydrogen bonding compared to a CGC context. nih.gov This increased flexibility and distortion are thought to play a crucial role in the recognition of the lesion by DNA repair machinery. nih.gov

Table 2: Key Conformations of BaP-N2-dG Adducts from Molecular Modeling

| Conformation Name | Description | Energetic Profile | Source |

|---|---|---|---|

| BPmi5 | BaP moiety is in the minor groove, oriented towards the 5'-end. | Lower energy | nih.gov |

| BPmi3 | BaP moiety is in the minor groove, oriented towards the 3'-end. | Lower energy | nih.gov |

| Gma5 | Base-displaced conformation with the guanine in the major groove. | Lower energy | nih.gov |

| Gmi3 | Base-displaced conformation with the guanine in the minor groove. | Lower energy | nih.gov |

| Other Conformations | At least 12 other potential conformations have been modeled. | Virtually always computed to be high in energy. | nih.gov |

In Silico Predictions of Biological Effects

In silico models are increasingly used to predict the potential biological consequences of chemical exposures, including the effects of BaP adducts. These predictive models integrate data from various sources to assess toxicological endpoints, reducing the need for extensive animal testing. nih.govresearchgate.net

One approach combines in vitro data with physiologically based kinetic (PBK) modeling in a process called reverse dosimetry. nih.govresearchgate.net For example, data from the mouse embryonic stem cell test (EST) can be used to determine the concentration of a toxic metabolite that causes a biological effect. A PBK model can then translate this in vitro concentration into an equivalent external dose in a whole organism, allowing for the prediction of in vivo toxicity. nih.govresearchgate.net This in vitro-in silico approach has been successfully applied to predict the developmental toxicity of BaP in rats, with the predicted effective dose being comparable to values observed in literature. nih.govresearchgate.net

Furthermore, in silico tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. mdpi.com By analyzing the structure of the N-(benzo(a)pyren-6-ylmethyl)guanosine adduct, these models can predict its potential for mutagenicity and carcinogenicity, helping to prioritize compounds for further experimental investigation. mdpi.com

Analytical Detection Methods in Research for N Benzo a Pyren 6 Ylmethyl Guanosine

Chromatographic and Spectrometric Techniques for Adduct Quantification in Experimental Samples

Chromatographic and spectrometric methods are foundational for the separation, identification, and quantification of B[a]P-DNA adducts. These techniques are often coupled to achieve high specificity and sensitivity.

High-Pressure Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of B[a]P metabolites and DNA adducts. nih.govcdc.gov The method allows for the separation of complex mixtures, which is essential when analyzing biological samples. nih.gov For the analysis of N-(benzo(a)pyren-6-ylmethyl)guanosine, reverse-phase columns, such as C18, are commonly employed. nih.govnih.gov

HPLC systems are often coupled with sensitive detectors, such as fluorescence or ultraviolet (UV) detectors, to identify and quantify the adducts. nih.govcdc.gov For instance, a simple and sensitive HPLC method was developed to separate B[a]P and six of its metabolites using an acetonitrile/water gradient as the mobile phase with UV detection. nih.gov The highest sensitivity for detecting B[a]P and its metabolites was achieved at a wavelength of 254 nm. nih.gov In some applications, chloroform (B151607) extracts of urine and feces containing the adduct have been analyzed by HPLC to quantify excretion. nih.gov The combination of HPLC with online solid-phase extraction (SPE) can enhance sample cleanup and concentration, improving the detection of B[a]P in complex matrices like food samples. thermofisher.com

| Parameter | Description | Source |

|---|---|---|

| Column | Nucleosil® C18 reverse phase column (250 × 4 mm, 5 µm) | nih.gov |

| Mobile Phase | Linear gradient from 30% to 70% methanol | nih.gov |

| Flow Rate | 0.6 ml/min | nih.gov |

| Temperature | 35°C | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Fluorescence Line Narrowing Spectrometry (FLNS) is a high-resolution spectroscopic technique used for the structural characterization of B[a]P-DNA adducts. cdc.govnih.gov This method is particularly valuable because the fluorescence spectra are highly dependent on the local environment of the molecule, allowing for detailed structural analysis. researchgate.net FLNS has been successfully used to prove that a major depurination adduct from the binding of B[a]P to DNA in rat liver nuclei is 7-(benzo[a]pyren-6-yl)guanine (N7Gua). nih.gov The technique is remarkably sensitive, enabling structural characterization with as little as 20 picograms of the adduct. nih.gov It has also been applied to establish the structure of adducts found in urine and feces. cdc.govnih.gov The method involves recording spectra at cryogenic temperatures (e.g., 4 K) to achieve the characteristic line-narrowed bands that correspond to excited-state vibrations. researchgate.netnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS/MS), provides a highly sensitive and specific method for quantifying adducts like N-(benzo(a)pyren-6-ylmethyl)guanosine. nih.gov This approach offers structural confirmation and accurate quantification. researchgate.net A specific isotope-dilution LC/MS/MS method was developed to measure urinary N7-(benzo[a]pyren-6-yl)guanine. nih.gov In this method, samples are first purified using a two-step solid-phase extraction (SPE) procedure. nih.gov The analysis is then performed using positive ion LC/MS/MS operated in multiple reaction monitoring (MRM) mode, which enhances specificity. nih.gov For quantification, the transition of the protonated molecular ion ([M+H]+) to a common fragment ion is monitored. nih.gov For N7-(benzo[a]pyren-6-yl)guanine, the protonated ion at m/z 402 and a common fragment ion at m/z 252 are monitored. nih.gov This method achieved a low limit of detection of 2.5 fmol/mL in a 10 mL urine sample. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Positive Ion Electrospray | nih.gov |

| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Parent Ion (m/z) | 402 ([M+H]+) | nih.gov |

| Fragment Ion (m/z) | 252 | nih.gov |

| Internal Standard | 15N5-labeled N7-(benzo[a]pyren-6-yl)guanine (m/z 407) | nih.gov |

| Limit of Detection | 2.5 fmol/mL in 10 mL urine | nih.gov |

Applications of Stable Isotope Labeling for Mechanistic Studies

Stable isotope labeling is a powerful tool used in conjunction with mass spectrometry for the accurate quantification of DNA adducts and for elucidating biosynthetic pathways. nih.govresearchgate.net In the analysis of N-(benzo(a)pyren-6-ylmethyl)guanosine, a stable isotope-labeled version of the adduct serves as an ideal internal standard. nih.gov For example, 15N5-labeled N7-(benzo[a]pyren-6-yl)guanine was synthesized and used as an internal standard in an isotope-dilution LC/MS/MS method. nih.gov This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.gov The use of a stable isotope-labeled internal standard is crucial for achieving the necessary accuracy in molecular epidemiology studies that aim to link carcinogen exposure to health effects. nih.gov

32P-Postlabeling Method for DNA Adduct Detection

The 32P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts, including those formed by B[a]P. nih.govnih.gov This technique is capable of detecting adduct levels as low as one adduct in 10^9 to 10^10 normal nucleotides, using 10 μg of DNA or less. nih.gov

The procedure involves four main steps:

Enzymatic digestion of the DNA sample to individual nucleotides. nih.gov

Enrichment of the adducts , often through methods like nuclease P1 digestion or butanol extraction. nih.govresearchgate.net

Radiolabeling of the adducted nucleotides by transferring a 32P-phosphate group from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and quantification of the 32P-labeled adducts, typically by thin-layer chromatography (TLC) or HPLC, followed by detection of radioactive decay through autoradiography. nih.govwisnerbaum.com

This method has been used to analyze the pattern of B[a]P-DNA adducts formed in various in vitro and in vivo systems, demonstrating that multiple types of adducts can be formed from B[a]P exposure. nih.gov The high sensitivity of the 32P-postlabeling assay makes it suitable for monitoring human exposure to environmental carcinogens and for studies on the mechanisms of chemical carcinogenesis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(benzo(a)pyren-6-ylmethyl)-guanosine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between activated guanosine derivatives (e.g., 6-chloropurine riboside) and benzo(a)pyrene-methylamine intermediates. Protecting groups (e.g., acetyl or trimethylsilyl) are critical to prevent undesired side reactions. Purification via reverse-phase HPLC with UV detection at 254 nm ensures high purity . Optimizing solvent polarity (e.g., DMF/water mixtures) and temperature (60–80°C) can enhance reaction efficiency.

Q. Which analytical techniques are essential for confirming the structural integrity of N-(benzo(a)pyren-6-ylmethyl)-guanosine?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are indispensable for verifying molecular weight and aromatic proton environments. For example, H NMR peaks at δ 8.5–9.0 ppm indicate benzo(a)pyrene protons, while ribose protons appear at δ 5.0–6.0 ppm. LC-MS with electrospray ionization (ESI) can monitor purity (>95%) and detect hydrolytic degradation products .

Intermediate Research Questions

Q. How should researchers design experiments to evaluate the DNA-binding affinity of N-(benzo(a)pyren-6-ylmethyl)-guanosine?

- Methodological Answer : Employ fluorescence quenching assays using ethidium bromide-intercalated DNA to measure competitive displacement. Circular dichroism (CD) spectroscopy can detect conformational changes in DNA (e.g., B-to-Z transitions). For mechanistic insights, use plasmid-based systems (e.g., pBluescriptKS1) to assess mutagenicity via gel electrophoresis of restriction enzyme-digested DNA .

Q. What frameworks are recommended for structuring literature reviews on benzopyrene-conjugated nucleosides?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope, e.g., "How does N-(benzo(a)pyren-6-ylmethyl)-guanosine (Intervention) compare to unmodified guanosine (Comparison) in inducing DNA adducts (Outcome) in mammalian cells (Population)?" Cross-reference databases like PubChem for physicochemical data and prioritize peer-reviewed journals adhering to NIST’s credibility criteria (e.g., author expertise, methodological transparency) .

Advanced Research Questions

Q. How can contradictory data on the metabolic stability of benzopyrene-modified nucleosides be resolved?

- Methodological Answer : Discrepancies often arise from variations in incubation conditions (e.g., liver microsome sources, pH). Validate findings using orthogonal methods:

- In vitro : Cytochrome P450 inhibition assays with LC-MS/MS quantification of metabolites.

- In silico : Predict metabolic pathways via software like ADMET Predictor™, focusing on esterase-mediated hydrolysis.

Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) to assess cell-specific metabolism .

Q. What computational approaches are suitable for modeling the interaction of N-(benzo(a)pyren-6-ylmethyl)-guanosine with DNA repair enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with enzymes like O-alkylguanine-DNA alkyltransferase (AGT). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to analyze stability of enzyme-substrate complexes over 100-ns trajectories. Compare binding free energies (MM-PBSA) between wild-type and mutant enzymes to identify critical residues .

Data Analysis and Interpretation

Q. How should researchers address variability in chromatographic data when quantifying N-(benzo(a)pyren-6-ylmethyl)-guanosine in biological matrices?

- Methodological Answer : Use internal standards (e.g., isotopically labeled analogs) to normalize retention time shifts in HPLC-MS. Apply multivariate statistical tools (e.g., PCA) to distinguish analyte peaks from matrix interferences. For low-abundance samples, enhance sensitivity via post-column derivatization with fluorescent tags .

Experimental Design Considerations

Q. What controls are critical when assessing the genotoxic potential of N-(benzo(a)pyren-6-ylmethyl)-guanosine in cell cultures?

- Methodological Answer : Include:

- Positive control : Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), a known DNA adduct inducer.

- Negative control : Untreated cells + vehicle (e.g., DMSO).

- Technical control : PCR amplification of housekeeping genes (e.g., GAPDH) to rule out nonspecific DNA damage.

Quantify adducts via P-postlabeling or accelerator mass spectrometry (AMS) .